4-Bromo-3-chloropyridin-2-OL
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Overview
Description
4-Bromo-3-chloropyridin-2-OL: is a heterocyclic organic compound with the molecular formula C5H3BrClNO . It is a derivative of pyridine, substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively, and a hydroxyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloropyridin-2-OL typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-chloropyridin-2-OL using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Amines, thiols, alkoxides, often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Dehalogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Bromo-3-chloropyridin-2-OL is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials with specific electronic properties .
Biology: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Its unique structure allows for the modification and optimization of pharmacokinetic and pharmacodynamic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable in the development of polymers, dyes, and other high-performance materials .
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloropyridin-2-OL and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of halogen atoms can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
2-Bromo-3-chloropyridin-4-OL: Similar structure but with different substitution pattern, leading to different reactivity and applications.
4-Bromopyridin-2-OL:
Uniqueness: 4-Bromo-3-chloropyridin-2-OL is unique due to the specific positioning of the bromine, chlorine, and hydroxyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-3-chloro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWLANGMUVIMBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227511-48-9 |
Source
|
Record name | 4-bromo-3-chloropyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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